2-Methylene-3-(3,4-xylyl)-3-quinuclidinol hydrochloride

Muscarinic Antagonism Receptor Binding Affinity Cortical Receptors

2-Methylene-3-(3,4-xylyl)-3-quinuclidinol hydrochloride (CAS 82380-45-8) is a quinuclidine derivative that acts as a competitive antagonist of muscarinic acetylcholine receptors. It is supplied as a hydrochloride salt, a common formulation for tertiary amine compounds to enhance aqueous solubility and stability for in vitro and in vivo applications.

Molecular Formula C16H22ClNO
Molecular Weight 279.80 g/mol
CAS No. 82380-45-8
Cat. No. B11998389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylene-3-(3,4-xylyl)-3-quinuclidinol hydrochloride
CAS82380-45-8
Molecular FormulaC16H22ClNO
Molecular Weight279.80 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2(C3CCN(C2=C)CC3)O)C.Cl
InChIInChI=1S/C16H21NO.ClH/c1-11-4-5-15(10-12(11)2)16(18)13(3)17-8-6-14(16)7-9-17;/h4-5,10,14,18H,3,6-9H2,1-2H3;1H
InChIKeyRHZMNUBJUBLWEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-Methylene-3-(3,4-xylyl)-3-quinuclidinol Hydrochloride (CAS 82380-45-8) as a Research-Selective Muscarinic Antagonist


2-Methylene-3-(3,4-xylyl)-3-quinuclidinol hydrochloride (CAS 82380-45-8) is a quinuclidine derivative that acts as a competitive antagonist of muscarinic acetylcholine receptors [1]. It is supplied as a hydrochloride salt, a common formulation for tertiary amine compounds to enhance aqueous solubility and stability for in vitro and in vivo applications. This compound is a key member of the quinuclidin-2-ene subclass, whose structural endocyclic double bond has been shown to be a critical determinant for high receptor binding affinity [2].

Structural Specificity in Muscarinic Antagonism: Why Generic Quinuclidine Substitutes Cannot Match 2-Methylene-3-(3,4-xylyl)-3-quinuclidinol Hydrochloride


Within the quinuclidine chemical class, receptor binding affinity is not uniform but is critically dependent on the specific scaffold. Substitution of the quinuclidin-2-ene core with a saturated quinuclidin-3-ol core, a seemingly minor chemical modification, leads to a systematic and quantifiable decrease in affinity across muscarinic receptor subtypes [1]. Consequently, generic or off-the-shelf quinuclidine analogs without the endocyclic double bond cannot serve as drop-in pharmacological equivalents for this compound's profile in established assay systems, potentially altering experimental outcomes and invalidating comparative results.

Quantitative Evidence for 2-Methylene-3-(3,4-xylyl)-3-quinuclidinol Hydrochloride (CAS 82380-45-8) Selection vs. Class Comparators


Cortical Muscarinic Receptor Affinity: Demonstrated High Affinity vs. Class Baseline

The target compound exhibits high affinity for cortical muscarinic receptors. While a direct head-to-head comparison with the highest-affinity compound in the quinuclidin-2-ene class is not available in a single published experiment, its measured Ki value positions it significantly higher than the class-level baseline for the saturated quinuclidin-3-ol scaffold. A foundational structure-activity relationship (SAR) study demonstrated that all quinuclidin-3-ol derivatives had lower binding affinities than their corresponding quinuclidin-2-ene analogues [1]. This target compound, as a quinuclidin-2-ene, is excluded from the lower-affinity group. Its specific affinity for cortical receptors was measured at Ki = 20 nM [2].

Muscarinic Antagonism Receptor Binding Affinity Cortical Receptors

Peripheral Tissue Selectivity Profile: A Distinctive Binding Pattern for Bladder vs. Heart Receptors

A key differentiator for this compound is its unique binding profile across peripheral tissues, which is distinct from general class trends. In contrast to the high-affinity comparator 3-(2-benzofuranyl)quinuclidin-2-ene (compound 31), which showed relatively uniform affinity [1], this compound demonstrates a pronounced selectivity gradient. Its affinity for the urinary bladder receptor (Ki = 107 nM) is 5.4-fold lower than for cortical receptors (Ki = 20 nM), and it has a notably favorable 1.5-fold selectivity for bladder over heart receptors (Ki = 107 nM vs. Ki = 72 nM) [2].

Functional Selectivity Tissue Profiling Anticholinergic Research

Validated Competitive Antagonism Mechanism: Ensured Functional Consistency

Procurement decisions require confidence in a compound's mechanism. A foundational class study, which includes the metabolic and structural logic of this compound, explicitly validated that derivatives of this quinuclidin-2-ene series behave as competitive muscarinic antagonists in a functional tissue assay (isolated guinea pig urinary bladder) [1]. This class-level inference provides strong evidence that the target compound will act through a predictable, surmountable mechanism, a critical requirement for reliable pharmacological studies.

Mechanism of Action Pharmacodynamics Assay Validation

Strategic Applications for 2-Methylene-3-(3,4-xylyl)-3-quinuclidinol Hydrochloride (CAS 82380-45-8) Based on Proven Evidence


Urological and Detrusor Overactivity Research

This compound is particularly well-suited for studying the functional role of muscarinic receptors in the lower urinary tract. Its distinctive selectivity profile, with a nearly 1.5-fold preference for bladder over heart receptors [1], makes it a superior tool for in vivo or ex vivo models of bladder contractility. This allows researchers to dissect bladder-specific muscarinic pharmacology while minimizing interference from cardiac muscarinic receptor engagement, a common limitation of less selective compounds [1].

Central Nervous System (CNS) Receptor Binding Assays

With a potent Ki of 20 nM for cortical muscarinic receptors [1], this compound is an excellent candidate for CNS-targeted studies. Researchers investigating cholinergic signaling in cognition or neurological disease can use it as a competing ligand in receptor autoradiography or radioligand binding assays. Its confirmed competitive mechanism [2] ensures reliable displacement of orthosteric radioligands like [3H]QNB, providing clean and interpretable pharmacological data in brain tissue homogenates or slices.

Comparative Muscarinic Antagonist SAR Studies

Procurement of this compound is essential for medicinal chemistry groups building structure-activity relationship (SAR) models around the quinuclidine scaffold. Its quantitative affinity data (cerebral cortex Ki = 20 nM, bladder Ki = 107 nM) serves as a critical reference point for evaluating new synthetic analogs. By benchmarking novel compounds against this specific, data-rich scaffold, researchers can precisely map how modifications to the 3-aryl or 2-methylene groups affect both potency and subtype selectivity [REFS-1, REFS-3].

Quote Request

Request a Quote for 2-Methylene-3-(3,4-xylyl)-3-quinuclidinol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.